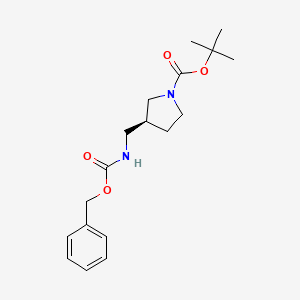

(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a benzyloxycarbonyl (Cbz)-protected aminomethyl substituent at the 3-position. Its stereochemistry at the pyrrolidine ring (S-configuration) and the Cbz-protected amine make it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUKRLSPLMADFS-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301121929 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872714-75-5 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872714-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through various methods, such as the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex.

Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, which is commonly done using benzyl chloroformate in the presence of a base.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced via esterification reactions, often using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: Nucleophilic substitution reactions are common, where the benzyloxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation . The pyrrolidine ring provides structural rigidity and can participate in hydrogen bonding and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1194057-63-0)

- Structural Differences: Hydroxymethyl group at the 2-position (vs. aminomethyl at position 3 in the target compound). Stereochemistry: (2S,4R) configuration introduces distinct spatial arrangements.

- The 4-position Cbz group may alter binding interactions in enzyme inhibition compared to the 3-position substitution in the target compound .

b. (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)-amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 1417789-76-4)

- Structural Differences: Additional benzyl group and hydroxyl substituent at the 4-position. Dual benzyl/Cbz protection on the amino group.

- Implications: Enhanced steric bulk may reduce metabolic degradation but complicate synthetic routes .

c. tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structural Differences: Pyridine ring with bromo and dimethoxymethyl substituents. Ether linkage instead of a direct Cbz-aminomethyl group.

- Implications :

Physicochemical and Commercial Attributes

Biological Activity

(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate, also known by its CAS number 872714-75-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that are significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The biological activity of (S)-tert-butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate is primarily linked to its structural features, which allow it to interact with specific biological targets. The presence of the benzyloxycarbonyl group enhances its lipophilicity, facilitating membrane permeability and enabling it to reach intracellular targets effectively.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives. For instance, compounds with similar structural motifs have exhibited significant activity against various bacterial strains. In vitro evaluations have shown that certain pyrrolidine derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Antituberculosis Activity

Research into pyrrole derivatives has suggested that they may serve as lead compounds for developing antituberculosis drugs. For example, certain derivatives have demonstrated MIC values around 5 µM against Mycobacterium tuberculosis, suggesting a promising avenue for further exploration in the context of tuberculosis treatment .

Case Study 1: Synthesis and Evaluation

A study synthesized various pyrrolidine derivatives, including (S)-tert-butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate). These compounds were evaluated for their antibacterial properties against common pathogens. The results indicated that modifications in the side chains significantly influenced their biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, a series of pyrrolidine-based compounds were analyzed for their structure-activity relationships. The study revealed that the introduction of different substituents at the nitrogen and carbon positions altered the compounds' efficacy against bacterial strains, emphasizing the importance of molecular design in drug development.

Data Table: Biological Activity Summary

Q & A

Q. Critical Reagents :

- Cbz-Cl for amine protection.

- Boc₂O and DMAP for Boc-group introduction.

- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINAP-Pd complexes) for stereointegrity .

Basic: How is this compound characterized to confirm its structural and stereochemical identity?

Methodological Answer :

A combination of analytical techniques is employed:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of the tert-butyl (δ ~1.4 ppm), Cbz (δ ~5.1 ppm for CH₂Ph), and pyrrolidine ring protons (δ ~3.0–3.5 ppm). NOESY confirms stereochemistry by detecting spatial proximity of substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₁₈H₂₅N₂O₄: 333.18 g/mol) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Table 1 : Key NMR Peaks

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| tert-Butyl | 1.40 (s, 9H) | 27.9, 80.1 |

| Cbz-CH₂ | 5.10 (s, 2H) | 66.8 |

| Pyrrolidine N-CH₂ | 3.25 (m, 2H) | 48.5 |

Advanced: How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry or solvent effects?

Methodological Answer :

Discrepancies in NMR signals may arise from:

- Conformational Flexibility : The pyrrolidine ring’s puckering can lead to averaged signals. Use low-temperature NMR (−40°C in CD₂Cl₂) to slow ring inversion and resolve splitting .

- Solvent Polarity : Polar solvents (e.g., DMSO-d₆) may deshield protons. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) and apply DFT calculations to predict shifts .

- Racemization : Monitor optical rotation over time or use chiral HPLC (e.g., Chiralpak IA column) to detect enantiomeric excess (ee) loss during synthesis .

Advanced: What strategies optimize yield in the coupling of the benzyloxycarbonyl group to the pyrrolidine core?

Methodological Answer :

The Cbz coupling efficiency depends on:

Base Selection : Use non-nucleophilic bases (e.g., DIPEA) to minimize side reactions.

Solvent Optimization : Anhydrous DCM or THF improves reagent solubility and reaction homogeneity .

Catalysis : Add DMAP (0.1 equiv) to accelerate carbamate formation.

Workup : Extract unreacted Cbz-Cl with dilute HCl (0.1 M) to prevent overprotection .

Case Study : A 2025 study achieved 92% yield by reacting (S)-3-aminomethylpyrrolidine with Cbz-Cl in DCM/DIPEA (4:1) at 0°C for 2 hours .

Advanced: How does the tert-butyl group influence the compound’s reactivity in downstream reactions?

Methodological Answer :

The tert-butyl group:

- Steric Effects : Hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity to the Cbz-protected amine .

- Stability : Enhances solubility in organic solvents (e.g., EtOAc, DCM), facilitating purification via column chromatography.

- Deprotection : Requires strong acids (e.g., HCl/dioxane) for Boc removal without affecting the Cbz group .

Data Contradiction : Some studies report partial deprotection under acidic conditions. Mitigate this by monitoring reaction progress with TLC (Rf shift from 0.5 to 0.3 in 5:1 hexane/EtOAc) .

Advanced: What methodologies validate the compound’s biological activity in enzyme inhibition assays?

Q. Methodological Answer :

Target Selection : Screen against enzymes with accessible active sites (e.g., serine proteases) due to the compound’s moderate size (MW ~333 g/mol) .

Assay Design :

- Fluorogenic Assays : Use substrates like Z-Gly-Pro-AMC to measure inhibition kinetics (IC₅₀).

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .

Controls : Include a Boc-deprotected analog to isolate the Cbz-amine’s contribution to activity .

Table 2 : Example IC₅₀ Data

| Enzyme | IC₅₀ (μM) | Conditions |

|---|---|---|

| Trypsin | 12.3 ± 1.2 | pH 7.4, 25°C |

| Thrombin | >100 | pH 7.4, 25°C |

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., PDB: 1F0S). Focus on hydrogen bonds between the Cbz carbonyl and catalytic serine .

MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Analyze RMSD (<2 Å indicates stable binding) .

QSAR Models : Corinate substituent electronic parameters (Hammett σ) with inhibitory activity to guide derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.